molecular formula C7H3BrF4 B1383503 5-Bromo-2,4-difluorobenzodifluoride CAS No. 1804408-88-5

5-Bromo-2,4-difluorobenzodifluoride

Cat. No. B1383503
CAS RN: 1804408-88-5
M. Wt: 243 g/mol
InChI Key: XCOMHBNRSYEIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,4-difluorobenzodifluoride is a chemical compound with the molecular formula C7H3BrF4 . It has a molecular weight of 243 g/mol.


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,4-difluorobenzodifluoride consists of a benzene ring substituted with bromine and fluorine atoms .

Scientific Research Applications

Organometallic Methods and Derivative Synthesis

5-Bromo-2,4-difluorobenzodifluoride is used in the demonstration of modern organometallic methods. This compound has been converted into various benzoic acids and bromobenzoic acids containing fluorine atoms in specific positions. For instance, it has been transformed into 5-bromo-2,4-difluorobenzoic acid, indicating its utility in the selective synthesis of complex organic compounds (Schlosser & Heiss, 2003).

Spectrophotometric Determination

5-Bromo-2,4-difluorobenzodifluoride has applications in spectrophotometry. For instance, it has been used in the spectrophotometric determination of uranium(VI). This compound's sensitivity to uranium and the ability to form complexes with specific molar absorptivity make it valuable for analytical applications in areas such as environmental monitoring and material analysis (Johnson & Florence, 1971).

Synthesis of Heterocyclic Compounds

The compound is used in synthesizing heterocyclic compounds with potential biological activities. For example, it has been involved in the synthesis of compounds containing 1,3,4-oxadiazoles and 1,2,4-triazole rings, which are known for their biological properties. This illustrates its role in medicinal chemistry and drug discovery (Ustabaş et al., 2020).

Molecular Recognition Studies

In molecular recognition studies, derivatives of 5-Bromo-2,4-difluorobenzodifluoride like 4-bromo-3,5-dihydroxybenzoic acid have been used. These studies involve examining how such compounds interact with other molecules, which is critical in understanding biochemical processes and designing new materials and drugs (Varughese & Pedireddi, 2006).

Spectroscopic and Optical Studies

The compound also finds its application in spectroscopic and optical studies. For example, its derivatives like 5-Bromo-2-(trifluoromethyl)pyridine have been characterized through spectroscopic methods, and their structural, electronic, and optical properties have been examined. Such studies are crucial in material science and photonics (Vural & Kara, 2017).

Safety and Hazards

While specific safety data for 5-Bromo-2,4-difluorobenzodifluoride is not available, compounds with similar structures can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds, such as 5-bromo-2-aryl benzimidazoles, have been studied for their inhibitory activity against the α-glucosidase enzyme . The specific interactions between 5-Bromo-2,4-difluorobenzodifluoride and its targets would depend on the specific context of its use, particularly the other molecules it is combined with in a given chemical reaction or biological process.

Action Environment

The action, efficacy, and stability of 5-Bromo-2,4-difluorobenzodifluoride would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . These factors could affect its reactivity and the outcomes of the chemical reactions it participates in.

properties

IUPAC Name

1-bromo-5-(difluoromethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOMHBNRSYEIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-difluorobenzodifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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